
2-Methylcyclopent-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclopent-2-ene-1-carboxylic acid, also known as MCPA, is a cyclic organic acid that is widely used in scientific research. It is a derivative of cyclopentadiene and is commonly used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Methylcyclopent-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methylcyclopent-2-ene-1-carboxylic acid. However, it has been shown to be toxic to aquatic organisms and may have potential health effects on humans if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylcyclopent-2-ene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methylcyclopent-2-ene-1-carboxylic acid, including investigating its potential applications in drug discovery and exploring its toxicity and potential health effects on humans and the environment. Additionally, further research is needed to better understand its mechanism of action and its potential as a ligand for metal complexes.
Synthesemethoden
2-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through a number of methods, including the reaction of cyclopentadiene with maleic anhydride followed by decarboxylation, or through the reaction of cyclopentadiene with maleic acid followed by dehydration.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including as a building block for the synthesis of various organic compounds, as a ligand for metal complexes, and as a reagent in organic synthesis. It is also used in the production of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
129872-08-8 |
|---|---|
Produktname |
2-Methylcyclopent-2-ene-1-carboxylic acid |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-methylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h3,6H,2,4H2,1H3,(H,8,9) |
InChI-Schlüssel |
DFAXEGZDXSEPEX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)O |
Kanonische SMILES |
CC1=CCCC1C(=O)O |
Synonyme |
2-Cyclopentene-1-carboxylic acid, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




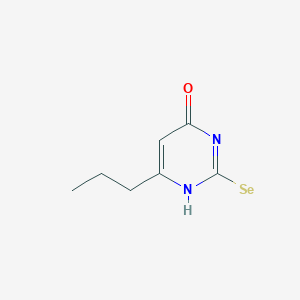
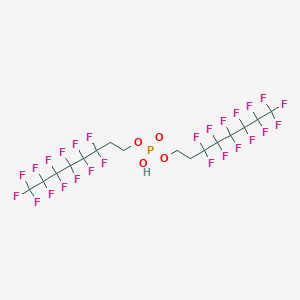
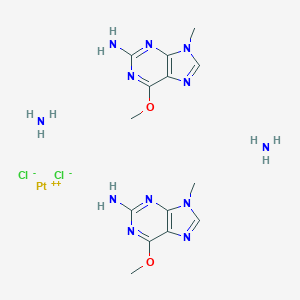
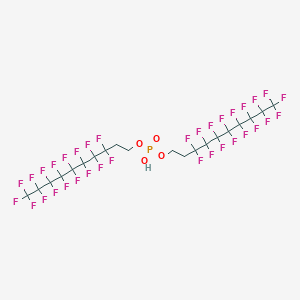
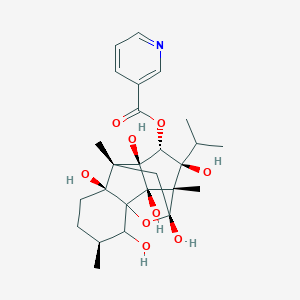
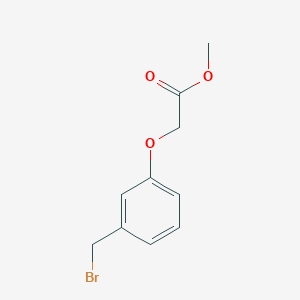
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
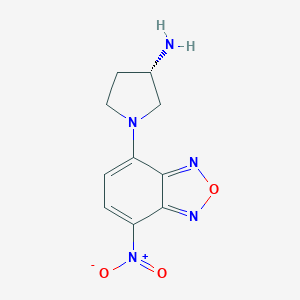

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
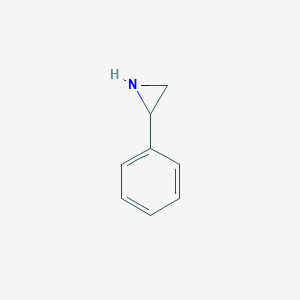
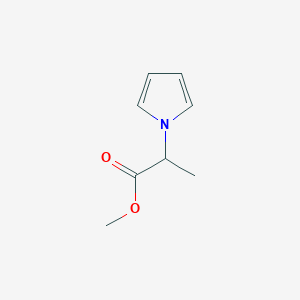
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)